(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-28(17-18-8-6-5-7-9-18)34(30,31)21-13-10-19(11-14-21)24(29)26-25-27(2)22-15-12-20(32-3)16-23(22)33-25/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCRIRYPNGMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole moiety, a benzamide backbone, and an ethylsulfamoyl group. Its molecular formula is , with a molecular weight of approximately 470.66 g/mol. The structural features contribute to its biological activity, particularly in targeting specific enzymes or receptors involved in disease processes.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific kinases or enzymes involved in cell signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit Src kinase activity, which is crucial in cancer cell proliferation and survival . The sulfonamide group may also enhance the compound's binding affinity to target proteins, potentially increasing its efficacy.
Anticancer Activity
Several studies have evaluated the anticancer properties of related thiazole derivatives. For example, a derivative exhibiting significant inhibition (64-71%) of cell proliferation in cancer cell lines (BT-20 and CCR5) at a concentration of 50 µM was reported . While specific data for our compound may not be extensively documented, the structural similarities suggest potential anticancer activity.
Inhibition of Kinases
The compound's structural components suggest it may act as a kinase inhibitor. In particular, Src kinase inhibitors have been shown to have GI50 values ranging from 1.34 µM to 2.30 µM in engineered cell lines . These values indicate a potent inhibitory effect that could be replicated with this compound.
Table 1: Summary of Biological Activities
| Activity | Compound | Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|---|---|
| Anticancer | Thiazole Derivative | BT-20 | 64-71 | 50 |
| Src Kinase Inhibition | N-benzyl Thiazole Derivative (8a) | NIH3T3/c-Src527F | GI50 = 1.34 | - |
| Src Kinase Inhibition | N-benzyl Thiazole Derivative (8b) | SYF/c-Src527F | GI50 = 1.49 | - |
Scientific Research Applications
The compound (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications, focusing on its biological activity, potential therapeutic uses, and implications in drug development.
Anticancer Properties
Recent studies have indicated that compounds with thiazole and benzamide structures exhibit significant anticancer activities. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research has shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural components .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives are well-documented. Studies have demonstrated that compounds like this compound can exhibit activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The sulfamoyl group in this compound may contribute to such effects, making it a candidate for further exploration in inflammatory disease models .
Drug Development
Given its biological activity, this compound is being investigated as a lead compound for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity. Researchers are focusing on synthesizing analogs with improved pharmacokinetic properties .
Case Studies
- Anticancer Research : A study involving the synthesis of thiazole-based benzamide derivatives showed promising results in reducing tumor size in animal models. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
- Inflammation Models : Experimental models of inflammation demonstrated that the compound reduced inflammation markers significantly compared to controls, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of sulfonamide- and heterocycle-containing molecules. Below is a detailed comparison based on synthesis, spectral properties, and substituent effects.
Structural Analogues and Substituent Effects
Key analogues include:
N-(6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylsulfamoyl)benzamide ():
- Substituents : Bromo (C6), ethyl (C3) on benzothiazole; dimethylsulfamoyl on benzamide.
- Impact : Bromine increases molecular weight (MW: ~483 g/mol) and lipophilicity compared to the methoxy group in the target compound (MW: ~523 g/mol). The ethyl group may enhance metabolic stability over the target’s methyl group.
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Core Structure: Replaces benzothiazole with a thiadiazole-isoxazole hybrid.
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ():
- Substituents : Methyl instead of ethyl on the sulfamoyl group.
- Impact : Reduced steric hindrance may improve solubility but decrease receptor-binding affinity compared to the ethyl variant .
Table 1: Structural and Physicochemical Comparison
Spectral Properties
IR Spectroscopy :
- Target Compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide) and S=O stretches at ~1150–1350 cm⁻¹ (sulfonamide) .
- Compounds : Show C=S stretches at ~1243–1258 cm⁻¹ (hydrazinecarbothioamides) and absence of C=O in triazole-thiones .
- Compounds : Exhibit dual C=O stretches (e.g., 1605–1719 cm⁻¹ for benzamide and ester groups) .
NMR Spectroscopy :
Q & A
Q. What are the recommended synthetic routes for (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : Synthesis typically involves multi-step pathways:
- Step 1 : Preparation of the benzo[d]thiazole precursor via condensation of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine with suitable carbonyl reagents under acidic conditions.
- Step 2 : Introduction of the sulfamoyl group via coupling of 4-(N-benzyl-N-ethylsulfamoyl)benzoyl chloride with the thiazole intermediate in anhydrous dichloromethane, using triethylamine as a base .
- Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, optimize reaction time (12-24 hrs), and use low temperatures (0-5°C) during acyl chloride addition to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Assigns proton environments (e.g., Z-configuration of the imine bond at δ 8.2–8.5 ppm) and confirms sulfamoyl group integration .
- IR Spectroscopy : Identifies characteristic bands (e.g., C=O stretch at ~1670 cm⁻¹, S=O stretches at 1150–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ at m/z 534.1542) .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns and acetonitrile/water gradients .
Q. What initial biological screening assays are relevant for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices relative to normal fibroblasts .
Advanced Research Questions
Q. How can researchers optimize reaction yields and enantiomeric purity during synthesis?
- Methodological Answer :
- Solvent Selection : Replace polar aprotic solvents (DMF) with dichloromethane to reduce racemization at the imine bond .
- Catalysts : Use chiral auxiliaries (e.g., (-)-sparteine) during thiazole ring formation to enhance enantioselectivity .
- Process Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 2) | Reduces hydrolysis |
| Reaction Time | 18 hrs (Step 1) | Maximizes cyclization |
| Purification Method | Gradient chromatography | Purity >99% |
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be addressed?
- Methodological Answer :
- Assay Standardization :
- Use uniform cell lines (e.g., ATCC-certified HeLa) and passage numbers.
- Validate enzyme inhibition protocols with positive controls (e.g., staurosporine for kinases) .
- Dose-Response Analysis : Perform 8-point dilution series (0.1–100 µM) in triplicate to calculate robust IC₅₀ values .
- Mechanistic Studies : Combine SPR (surface plasmon resonance) and molecular docking to confirm target binding vs. off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varied sulfamoyl substituents (e.g., N-propyl vs. N-benzyl).
- Alternative heterocycles (e.g., oxazole replacing thiazole) .
- Biological Testing : Compare IC₅₀ values across analogs:
| Analog | IC₅₀ (EGFR) | MIC (S. aureus) |
|---|---|---|
| Parent Compound | 2.1 µM | 8 µg/mL |
| N-Propyl Sulfamoyl | 5.3 µM | 32 µg/mL |
| Oxazole Replacement | >100 µM | >64 µg/mL |
- Computational Modeling : Use Schrödinger Suite or AutoDock to predict binding affinities and guide synthetic priorities .
Q. How can researchers design targeted assays for neuroprotective or anti-inflammatory activity?
- Methodological Answer :
- Neuroprotection :
- Primary neuron cultures exposed to oxidative stress (H₂O₂), with viability measured via LDH release .
- Evaluate inhibition of tau hyperphosphorylation via Western blot (pT231 epitope) .
- Anti-Inflammatory :
- LPS-induced RAW264.7 macrophages; measure TNF-α/IL-6 suppression via ELISA .
- COX-2 inhibition assays using a fluorometric kit (e.g., Cayman Chemical) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
